Cas no 3142-65-2 (Butanoic acid,2-ethyl-2-hydroxy-3-oxo-)

Butanoic acid,2-ethyl-2-hydroxy-3-oxo- structure
3142-65-2 structure
Nome del prodotto:Butanoic acid,2-ethyl-2-hydroxy-3-oxo-
Numero CAS:3142-65-2
MF:C6H10O4
MW:146.141202449799
CID:308903
PubChem ID:21

Butanoic acid,2-ethyl-2-hydroxy-3-oxo- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid,2-ethyl-2-hydroxy-3-oxo-
    • 2-ethyl-2-hydroxy-3-oxobutanoic acid
    • 3142-65-2
    • alpha-aceto-alpha-hydroxybutyrate
    • Acetoacetic acid, 2-ethyl-2-hydroxy- (6CI,7CI,8CI)
    • AAAHB
    • CHEBI:982
    • butanoic acid, 2-ethyl-2-hydroxy-3-oxo-, (2S)-
    • 2-hydroxy-2-ethyl-3-keto-butanoic acid
    • Q27105388
    • 2-Aceto-2-hydroxybutyric acid
    • Butanoic acid, 2-ethyl-2-hydroxy-3-oxo
    • 2-ethyl-2-hydroxy-3-oxobutanoicacid
    • Butanoic acid, 2-ethyl-2-hydroxy-3-oxo- (9CI)
    • 2-Aceto-2-hydroxybutyrate
    • Acetohydroxybutyric acid
    • 2-ethyl-2-hydroxy-3-oxo-butanoic acid
    • LMFA01050501
    • AKOS006380539
    • Acetohydroxybutyrate
    • Butanoic acid, 2-ethyl-2-hydroxy-3-oxo-
    • 2-Aceto-2-hydroxybutanoate
    • SCHEMBL42929
    • alpha-Acetohydroxybutyric acid
    • C00659
    • (S)-2-Aceto-2-hydroxybutanoate
    • (S)-2-Hydroxy-2-ethyl-3-oxobutanoate
    • (S)-2-ethyl-2-hydroxy-3-oxobutanoate
    • (S)-2-acetyl-2-hydroxybutyrate
    • Inchi: InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9)
    • Chiave InChI: VUQLHQFKACOHNZ-UHFFFAOYSA-N
    • Sorrisi: C(C(O)(C(=O)C)C(O)=O)C

Proprietà calcolate

  • Massa esatta: 146.0579
  • Massa monoisotopica: 146.057909
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 3
  • Complessità: 163
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.2
  • Superficie polare topologica: 74.6

Proprietà sperimentali

  • Densità: 1.25
  • Punto di ebollizione: 290.5°Cat760mmHg
  • Punto di infiammabilità: 143.8°C
  • Indice di rifrazione: 1.475
  • PSA: 74.6

Butanoic acid,2-ethyl-2-hydroxy-3-oxo- Letteratura correlata

  • 1. Biosynthesis of valine and isoleucine: synthesis and biological activity of (2S)-α-acetolactic acid (2-hydroxy-2-methyl-3-oxobutanoic acid), and (2R)- and (2S)-α-acetohydroxybutyric acid (2-ethyl-2-hydroxy-3-oxobutanoic acid)
    Frank B. Armstrong,Elizabeth L. Lipscomb,David H. G. Crout,Michael B. Mitchell,Shimoga R. Prakash J. Chem. Soc. Perkin Trans. 1 1983 1197
  • 2. Isoleucine biosynthesis and metabolism: stereochemistry of the formation of L-isoleucine and of its conversion into senecic and isatinecic acids in Senecio species
    Rosalind Cahill,David H. G. Crout,Michael B. Mitchell,Urs S. Müller J. Chem. Soc. Chem. Commun. 1980 419
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